molecular formula C19H19FN2O2 B2493448 4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941905-11-9

4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2493448
CAS No.: 941905-11-9
M. Wt: 326.371
InChI Key: HKFSAGVMBLYBDF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C19H19FN2O2 and its molecular weight is 326.371. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Researchers synthesized novel fluorine-containing derivatives, exploring their potential as antimicrobial agents. A study involved synthesizing fluorine-containing 5-arylidene derivatives with heterocyclic systems like quinazolinone and 4-thiazolidinone, showing remarkable in vitro antimicrobial potency against a range of bacteria and fungi (Desai, Vaghani, & Shihora, 2013).

Synthesis of Fluorinated Heterocycles

In the pharmaceutical and agrochemical industries, fluorinated heterocycles hold significant importance. A method involving rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has been reported for synthesizing various fluorinated heterocycles. This process enables the efficient synthesis of compounds such as 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, demonstrating the synthetic potentials of these protocols (Wu et al., 2017).

Cobalt-Catalyzed Synthesis

A cobalt-catalyzed C-H activation/annulation reaction with fluoroalkylated alkynes has been employed to yield 3- and 4-fluoroalkylated isoquinolinones. This method provides a route to obtain these compounds in excellent yields and demonstrates the potential of cobalt catalysis in the synthesis of fluorine-modified heterocycles (Kumon et al., 2021).

Herbicidal Activity

The synthesis and herbicidal activity of certain fluorinated compounds have been investigated, highlighting the role of fluorine substitution in enhancing the efficacy of herbicides. Notably, compounds with fluorine substitution have shown high levels of herbicidal activity, comparable to commercial herbicides (Huang et al., 2005).

Regioselectivity in Chemical Reactions

The regioselectivity of the N-ethylation reaction of certain quinoline derivatives has been studied, revealing insights into the chemical behavior and synthetic applications of these fluorinated compounds. This research contributes to understanding the selective reactions of fluorinated quinolines in medicinal chemistry (Batalha et al., 2019).

Properties

IUPAC Name

4-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-2-11-22-17-9-8-16(12-14(17)5-10-18(22)23)21-19(24)13-3-6-15(20)7-4-13/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFSAGVMBLYBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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